molecular formula C7H2ClF3O B067385 3,4,5-Trifluorobenzoyl chloride CAS No. 177787-26-7

3,4,5-Trifluorobenzoyl chloride

Cat. No.: B067385
CAS No.: 177787-26-7
M. Wt: 194.54 g/mol
InChI Key: YRUNCQNKZIQTEO-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzoyl chloride is a useful research compound. Its molecular formula is C7H2ClF3O and its molecular weight is 194.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Science

3,4,5-Trifluorobenzoyl chloride finds applications in the synthesis of various chemical compounds. A notable example is its use in the synthesis of 2,4,5-trifluorobenzoic acid, an important intermediate in pharmaceuticals and material science. This process involves a microflow system for efficient synthesis, highlighting its role in facilitating complex chemical reactions (Deng et al., 2015).

Pharmaceutical and Biological Research

In pharmaceutical research, this compound contributes to the creation of various compounds with potential biological activity. For instance, it is used in synthesizing novel 4-[3,4-di-(4-nitrobenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which have been analyzed for their antioxidant activities and acidic properties (Gürsoy-Kol & Ayazoğlu, 2017).

Organometallic Chemistry

The compound plays a crucial role in organometallic chemistry. For example, it's used in the synthesis of palladium, iridium, and ruthenium complexes with acyclic imino-N-heterocyclic carbenes. These complexes are then applied in aqua-phase Suzuki-Miyaura cross-coupling reactions and transfer hydrogenation, showcasing the compound's versatility in creating complex organometallic structures (Guo et al., 2012).

Safety and Hazards

3,4,5-Trifluorobenzoyl chloride is a hazardous substance. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed .

Mechanism of Action

Target of Action

3,4,5-Trifluorobenzoyl chloride is a chemical reagent used in organic synthesis . The primary targets of this compound are organic molecules that contain nucleophilic functional groups, such as amines and alcohols . These functional groups can react with the carbonyl carbon of the benzoyl chloride group in the compound .

Mode of Action

The compound interacts with its targets through a process known as acylation . In this reaction, the nucleophilic functional group of the target molecule attacks the carbonyl carbon of the benzoyl chloride group, leading to the formation of a new carbon-nitrogen or carbon-oxygen bond . This results in the incorporation of the 3,4,5-trifluorobenzoyl group into the target molecule .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific target molecules it reacts with. The compound is primarily used in the synthesis of more complex organic molecules . Therefore, it can potentially influence a wide range of biochemical pathways depending on the nature of these synthesized products .

Pharmacokinetics

The compound is likely to have high lipophilicity due to the presence of the trifluorobenzoyl group, which could potentially enhance its absorption and distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of other organic compounds . By facilitating the incorporation of the 3,4,5-trifluorobenzoyl group into target molecules, it can significantly alter their chemical properties and biological activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and can readily hydrolyze in the presence of water . Therefore, it needs to be handled and stored under dry conditions . Additionally, the compound is corrosive and can cause severe skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound .

Biochemical Analysis

Biochemical Properties

It is known to be used as a reactant in the synthesis of certain compounds

Cellular Effects

It is known to cause severe skin burns and eye damage , suggesting that it may have cytotoxic effects

Molecular Mechanism

It is known to participate in the synthesis of certain compounds

Temporal Effects in Laboratory Settings

The temporal effects of 3,4,5-Trifluorobenzoyl chloride, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied. It is known to cause severe skin burns and eye damage , suggesting that it may have long-term cytotoxic effects.

Properties

IUPAC Name

3,4,5-trifluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3O/c8-7(12)3-1-4(9)6(11)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUNCQNKZIQTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938991
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177787-26-7, 17787-26-7
Record name 3,4,5-Trifluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4,5-Trifluorobenzoylchloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,4,5-Trifluorobenzoic acid (0.176 g, 1.0 mmol) in dichloromethane (1.5 mL) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred overnight at ambient temperature. The excess oxalyl chloride was removed in vacuo to afford 3,4,5-trifluorobenzoyl chloride.
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Synthesis routes and methods II

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